N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-16-8-7-13(21)11-14(16)23-18(25)12-29-19-20(26)24(10-9-22-19)15-5-3-4-6-17(15)28-2/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAKCKMKCKNODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyrazinone Core: This step involves the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization with a suitable diketone to yield the dihydropyrazinone core.
Thioacetamide Linkage Formation: The dihydropyrazinone intermediate is then reacted with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide under basic conditions to form the thioacetamide linkage.
Final Coupling: The final product is obtained by coupling the thioacetamide intermediate with 5-chloro-2-methoxyphenyl isothiocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl-substituted dihydropyrazinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, particularly in the context of signal transduction pathways.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide: can be compared with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a chloro-substituted methoxyphenyl ring and a methoxyphenyl-substituted dihydropyrazinone ring, which confer distinct chemical and biological properties. These features may result in unique interactions with molecular targets and distinct pharmacological profiles compared to similar compounds.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thioacetamide linkage and a dihydropyrazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O3S |
| Molecular Weight | 419.89 g/mol |
| LogP | 4.911 |
| Polar Surface Area (PSA) | 93.29 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thioamide and subsequent modifications to introduce the chloro and methoxy groups. Detailed synthetic pathways can vary based on starting materials and conditions used.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioamides have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 50 μg/mL, indicating strong antimicrobial potential .
Anticancer Properties
The anticancer activity of this compound has been investigated in various cell lines. In vitro studies suggest selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds with similar structural features demonstrated IC50 values in the nanomolar range against specific cancer cell lines .
The proposed mechanism of action for this compound includes the inhibition of key enzymes involved in cellular proliferation and survival pathways. The presence of the thioamide group is believed to enhance interaction with target proteins, potentially leading to apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antibacterial activity of thioamide derivatives found that certain substitutions significantly enhanced potency against Gram-positive bacteria. The study reported an MIC of 25 μg/mL for one derivative, suggesting that similar modifications could be beneficial for enhancing the activity of this compound .
- Evaluation in Cancer Models : In a recent investigation involving various cancer cell lines, this compound exhibited selective cytotoxicity with an IC50 value of 0.004 μM against T-cell proliferation assays, indicating its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
